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molecular formula C22H12N2O4 B091077 2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) CAS No. 18600-59-4

2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)

Cat. No. B091077
M. Wt: 368.3 g/mol
InChI Key: BBITXNWQALLODC-UHFFFAOYSA-N
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Patent
US06774232B2

Procedure details

Anthranilic acid (1 part by weight) and 0.35 parts of NaOH were dissolved in approximately 5.5 parts of methyl isobutyl ketone (MIBK). With stirring, a solution of 0.7 parts of terephthaloyl dichloride in 3 parts of MIBK was slowly added at approximately 60 to 70° C. to the mixture. After the addition, the mixture was reacted at 60 to 70° C. for 2 hours. Water was distilled off and approximately 2 parts of acetic anhydride was added. The mixture was then reacted for 7 hours at reflux conditions. Water was then added, the batch was refluxed for 0.5 hours and then the MIBK was distilled off. Approximately 1 part of 50% NaOH solution was then added and the reaction mixture was cooled, filtered and dried to give 2,2′-p-phenylenebis(3,1-benzoxazin-4-one).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:10])(=[O:9])[C:2]1[C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[NH2:4].[OH-:11].[Na+].[C:13](Cl)(=[O:23])[C:14]1[CH:22]=[CH:21][C:17]([C:18](Cl)=O)=[CH:16][CH:15]=1.O>C(C(C)=O)C(C)C>[C:14]1([C:13]2[O:23][C:1](=[O:11])[C:2]3[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=3[N:4]=2)[CH:22]=[CH:21][C:17]([C:18]2[O:9][C:1](=[O:10])[C:2]3[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=3[N:4]=2)=[CH:16][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(N)=CC=CC1)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=C(C(=O)Cl)C=C1)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C(C)C)C(=O)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
the mixture was reacted at 60 to 70° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
Water was distilled off
ADDITION
Type
ADDITION
Details
approximately 2 parts of acetic anhydride was added
CUSTOM
Type
CUSTOM
Details
The mixture was then reacted for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux conditions
TEMPERATURE
Type
TEMPERATURE
Details
the batch was refluxed for 0.5 hours
Duration
0.5 h
DISTILLATION
Type
DISTILLATION
Details
the MIBK was distilled off
ADDITION
Type
ADDITION
Details
Approximately 1 part of 50% NaOH solution was then added
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)C1=NC2=C(C(O1)=O)C=CC=C2)C2=NC1=C(C(O2)=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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